2-(Boc-aminomethyl)phenol

Description

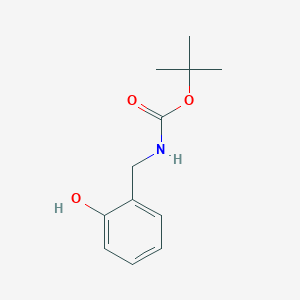

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIZFIRMLDAPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477058 | |

| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390427-07-3 | |

| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Boc-aminomethyl)phenol: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Boc-aminomethyl)phenol, a pivotal synthetic intermediate in the discovery and development of novel therapeutic agents. While direct biological activity data for this specific Boc-protected compound is limited, its significance lies in its role as a precursor to a wide array of pharmacologically active molecules. This document will cover its physicochemical properties, detailed synthetic and analytical methodologies for related compounds, and the biological activities of its parent compound, 2-(aminomethyl)phenol, and its derivatives, offering insights into potential drug discovery applications.

Core Physicochemical Properties

This compound, systematically named tert-butyl (2-hydroxyphenyl)methylcarbamate, is a white to off-white solid. Its Boc (tert-butoxycarbonyl) protecting group allows for selective chemical transformations at other positions of the molecule.

| Property | Value | Source |

| CAS Number | 390427-07-3 | N/A |

| Molecular Formula | C₁₂H₁₇NO₃ | N/A |

| Molecular Weight | 223.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage | Room temperature, dry conditions | N/A |

Synthesis and Purification Protocols

While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, its preparation logically follows the well-established procedure of Boc protection of the corresponding primary amine, 2-(aminomethyl)phenol. The following protocols are representative of the synthesis and purification of aminomethylphenol derivatives.

Experimental Protocol: Boc Protection of 2-(Aminomethyl)phenol (General Procedure)

Principle: This procedure describes the protection of the primary amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the acid formed during the reaction, driving it to completion.

Materials:

-

2-(Aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(aminomethyl)phenol (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Protocol: Purification by Recrystallization (General Procedure for Aminomethylphenol Derivatives)

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a hot versus a cold solvent.

Materials:

-

Crude solid product

-

A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic methods. The following are representative analytical protocols.

| Method | General Experimental Parameters | Expected Observations for this compound |

| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Instrument: 300-500 MHz NMR Spectrometer | Signals corresponding to the aromatic protons (approx. 6.7-7.2 ppm), the methylene protons adjacent to the nitrogen (approx. 4.2-4.4 ppm), the phenolic hydroxyl proton (variable, may be broad), and the nine equivalent protons of the Boc group (a sharp singlet around 1.4-1.5 ppm). |

| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆Instrument: 75-125 MHz NMR Spectrometer | Signals for the aromatic carbons, the methylene carbon, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group. |

| FTIR | Sample Preparation: KBr pellet or thin film | A broad O-H stretching band for the phenol group (around 3200-3600 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and aromatic C=C stretching bands.[1][2] |

| Mass Spec. | Ionization: Electrospray Ionization (ESI) | The protonated molecule [M+H]⁺ at m/z 224.12, or other adducts depending on the solvent system. |

| HPLC | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) | A single major peak indicating the purity of the compound. The retention time will depend on the specific conditions. |

Biological Activities and Drug Discovery Potential of the Parent Scaffold

While this compound serves as a protected intermediate, the deprotected parent molecule, 2-(aminomethyl)phenol, and its derivatives have shown a range of biological activities, making this scaffold attractive for drug discovery.

| Biological Activity | Description | Potential Signaling Pathway Involvement | References |

| Saluretic and Diuretic Effects | Certain fused-ring analogues of 2-(aminomethyl)phenol have demonstrated significant saluretic (sodium excretion) and diuretic (water excretion) effects in preclinical studies. | - | |

| Antioxidant Activity | Phenolic compounds are well-known for their antioxidant properties. 2-(Aminomethyl)phenol may act as a free radical scavenger, potentially mitigating oxidative stress. | Indirect inhibition of pathways activated by reactive oxygen species (ROS), such as the NF-κB pathway. | |

| Anti-inflammatory Activity | The antioxidant properties of 2-(aminomethyl)phenol suggest potential anti-inflammatory effects by reducing ROS-mediated inflammation. | Inhibition of the NF-κB signaling pathway. | |

| Enzyme Inhibition | Derivatives of aminophenols have been explored as inhibitors of various enzymes. For instance, some isomers have been suggested to inhibit Protein Kinase C (PKC). | Protein Kinase C (PKC) signaling pathway. |

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition

The anti-inflammatory effects of 2-(aminomethyl)phenol are hypothesized to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Reactive oxygen species (ROS) can activate this pathway, leading to the transcription of pro-inflammatory genes. As an antioxidant, 2-(aminomethyl)phenol may reduce ROS levels, thereby indirectly inhibiting NF-κB activation.

Caption: Hypothesized inhibition of the NF-κB pathway by 2-(aminomethyl)phenol.

Representative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a derivative from this compound, a common sequence in medicinal chemistry research.

Caption: General workflow for the synthesis of a this compound derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its protected amine allows for selective modifications at the phenolic hydroxyl group, enabling the synthesis of a diverse library of compounds. While the direct biological profile of this compound is not the primary focus of research, the demonstrated activities of its deprotected parent and other derivatives highlight the potential of this chemical scaffold in developing new therapeutics for a range of conditions, including those requiring diuretic, antioxidant, and anti-inflammatory intervention. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging this important chemical intermediate in their scientific endeavors.

References

Physical and chemical properties of 2-(Boc-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenol, systematically known as tert-butyl (2-hydroxybenzyl)carbamate, is a valuable bifunctional organic compound. Its structure incorporates a phenol group and a Boc-protected aminomethyl group, making it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the phenolic hydroxyl group, while the aminomethyl moiety can be readily deprotected for further functionalization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 85-87 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in methanol, DMSO, chloroform, and other common organic solvents. | |

| pKa (Phenolic Hydroxyl) | Estimated to be around 10, similar to other phenols. | |

| CAS Number | 390427-07-3 | [1] |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the protection of the primary amine of 2-(aminomethyl)phenol.

Synthesis of this compound

Principle: This protocol describes the protection of the amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O, leading to the formation of the stable carbamate.

Materials:

-

2-(Aminomethyl)phenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 equivalent) in THF or DCM.

-

Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution.

-

To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

-

δ ~ 9.0-10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its chemical shift can be concentration-dependent.

-

δ ~ 6.7-7.2 ppm (multiplet, 4H): Aromatic protons of the benzene ring.

-

δ ~ 4.8-5.2 ppm (broad singlet or triplet, 1H): Amide proton (-NH-).

-

δ ~ 4.2-4.4 ppm (doublet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

-

δ ~ 1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR Spectroscopy (Expected)

-

δ ~ 156-158 ppm: Carbonyl carbon of the Boc group (-C=O).

-

δ ~ 155-157 ppm: Carbon of the phenol group attached to the hydroxyl (-C-OH).

-

δ ~ 120-130 ppm: Aromatic carbons.

-

δ ~ 115-120 ppm: Aromatic carbons.

-

δ ~ 79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 40-45 ppm: Methylene carbon (-CH₂-NH-).

-

δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Infrared (IR) Spectroscopy (Expected)

-

~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.

-

~3300 cm⁻¹ (sharp): N-H stretch of the carbamate.

-

~2850-3000 cm⁻¹: C-H stretches of the aromatic ring, methylene, and tert-butyl groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.

-

~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the phenol.

-

~1160 cm⁻¹: C-N stretch.

Mass Spectrometry (Expected Fragmentation)

-

Molecular Ion Peak (M⁺): m/z = 223.

-

Loss of isobutylene: [M - 56]⁺, a common fragmentation for Boc-protected amines, resulting in a peak at m/z = 167.

-

Loss of the Boc group: [M - 100]⁺, leading to the 2-(aminomethyl)phenol radical cation at m/z = 123.

-

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, potentially leading to a fragment at m/z = 107 (hydroxytropylium ion).

Logical Workflow and Relationships

The synthesis and subsequent deprotection of this compound represent a fundamental workflow in multi-step organic synthesis, particularly in the context of preparing libraries of compounds for drug discovery. This logical relationship is visualized in the following diagram.

Caption: Synthetic workflow for the protection and deprotection of the amino group in 2-(aminomethyl)phenol.

Applications in Research and Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

The general class of aminomethylphenols has been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. The Boc-protected form, this compound, serves as a key precursor in the following areas:

-

Scaffold for Combinatorial Chemistry: The ability to selectively deprotect the amine allows for the facile introduction of a wide variety of substituents, enabling the creation of large libraries of related compounds for high-throughput screening in drug discovery programs.

-

Synthesis of Ligands for Metal Complexes: The aminomethylphenol core can act as a bidentate ligand for various metal ions. The Boc-protected intermediate allows for controlled synthesis of more elaborate ligand structures.

-

Precursor to Bioactive Molecules: Following deprotection and further modification, the resulting aminomethylphenol derivatives can be designed to target specific enzymes or receptors implicated in disease pathways.

The workflow for utilizing this compound in a drug discovery context is illustrated below.

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a foundational building block for chemical synthesis, offering a convenient and stable precursor for a variety of more complex molecules. Its well-defined physical and chemical properties, coupled with straightforward synthetic and deprotection protocols, make it an invaluable tool for researchers and professionals in the field of drug development and materials science. While direct biological activity of the compound itself is not the primary focus of current research, its role as a versatile intermediate ensures its continued importance in the pursuit of novel and effective therapeutic agents.

References

2-(Boc-aminomethyl)phenol structural formula and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenol, systematically named tert-butyl (2-hydroxybenzyl)carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a phenol group, which is a common feature in biologically active molecules, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under various conditions and its facile removal under acidic conditions. This dual functionality makes this compound a valuable building block for the synthesis of more complex molecules, including potential drug candidates. This guide provides an overview of its structural formula, predicted characterization data, a general synthesis protocol, and a workflow for its preparation and analysis.

Structural Formula

The structural formula for this compound is presented below:

Chemical Structure:

Molecular Formula: C₁₂H₁₇NO₃

Molecular Weight: 223.27 g/mol

CAS Number: 390427-07-3

Characterization Data

Precise experimental characterization data for this compound is not widely available in the public domain. However, based on the functional groups present in the molecule (phenol, carbamate, aromatic ring), the following spectral characteristics can be predicted.

Table 1: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~4.2 (d, 2H, CH₂), ~5.0 (br s, 1H, NH), 6.7-7.2 (m, 4H, Ar-H), ~8.5 (br s, 1H, OH) |

| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~45 (CH₂), ~80 (C(CH₃)₃), ~115-130 (Ar-C), ~155 (C=O, carbamate), ~155 (Ar-C-OH) |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1500, 1600 (C=C stretch, aromatic), ~1250 (C-O stretch, phenol) |

| Mass Spectrometry | m/z: 223 (M⁺), 167 ([M-C₄H₈]⁺), 124 ([M-Boc+H]⁺), 107 ([M-Boc-NH₂]⁺) |

| Melting Point | Not readily available. Likely a solid at room temperature. |

Experimental Protocols

A general protocol for the synthesis of this compound involves the protection of the primary amine of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O).

Synthesis of tert-butyl (2-hydroxybenzyl)carbamate

Materials:

-

2-(aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow and Pathway Diagrams

As this compound is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, the following diagram illustrates the general workflow for its synthesis and characterization.

Caption: Synthesis and Characterization Workflow for this compound.

An In-Depth Technical Guide to the Synthesis of 2-(Boc-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward 2-(Boc-aminomethyl)phenol, a valuable intermediate in pharmaceutical and materials science. This document details a robust two-step synthetic pathway, including reductive amination and N-Boc protection, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a bifunctional molecule featuring a phenolic hydroxyl group and a Boc-protected aminomethyl moiety. This substitution pattern makes it a crucial building block in the synthesis of a variety of complex molecules, including pharmaceutical agents, ligands for catalysis, and functionalized polymers. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for selective manipulation of the amine functionality. This guide focuses on a common and efficient synthetic approach commencing with the reductive amination of 2-hydroxybenzaldehyde, followed by the protection of the resulting primary amine.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of 2-(aminomethyl)phenol from 2-hydroxybenzaldehyde via reductive amination. The subsequent step is the chemoselective N-protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O).

Caption: Overall synthetic pathway for this compound.

Step 1: Reductive Amination of 2-Hydroxybenzaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1] In this step, 2-hydroxybenzaldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 2-(aminomethyl)phenol. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation.[2][3] While NaBH₃CN is milder and can be used at a slightly acidic pH, NaBH₄ is often effective for the reduction of imines formed from aldehydes.[2][3]

Experimental Protocol: Synthesis of 2-(Aminomethyl)phenol

Caption: Experimental workflow for the synthesis of 2-(aminomethyl)phenol.

Materials:

-

2-Hydroxybenzaldehyde

-

Ammonium Acetate

-

Methanol

-

Sodium Cyanoborohydride (NaBH₃CN)

-

1 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

-

Stir the resulting solution at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.0 eq) in small portions over a period of 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to >10 with a 2 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-(aminomethyl)phenol by crystallization.

Step 2: N-Boc Protection of 2-(Aminomethyl)phenol

The protection of the primary amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions. The choice of solvent and base can be adapted, but a common system involves tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate.[4]

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for the N-Boc protection of 2-(aminomethyl)phenol.

Materials:

-

2-(Aminomethyl)phenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether

-

0.1 N Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-(aminomethyl)phenol (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous NaHCO₃ solution to the reaction mixture.

-

Extract the mixture with tert-butyl methyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic phase over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield the final product, this compound.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on the described protocols. Yields are representative of analogous reactions reported in the literature.[1]

| Step | Reaction | Starting Material | Key Reagents | Equivalents | Solvent | Reaction Time | Typical Yield |

| 1 | Reductive Amination | 2-Hydroxybenzaldehyde | Ammonium Acetate, NaBH₃CN | 10.0, 1.0 | Methanol | 24 hours | 85-95%[1] |

| 2 | N-Boc Protection | 2-(Aminomethyl)phenol | (Boc)₂O | 1.0 (relative to amine) | THF | Overnight | ~89%[4] |

Conclusion

This technical guide outlines a reliable and high-yielding two-step synthesis of this compound. The described reductive amination and N-Boc protection protocols are robust and utilize readily available reagents. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient production of this important chemical intermediate.

References

A Technical Guide to the Chemoselective Boc Protection of 2-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butyloxycarbonyl (Boc) protection of the primary amine in 2-(aminomethyl)phenol. This reaction is a crucial step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, where the selective protection of a nucleophilic amine in the presence of a phenolic hydroxyl group is paramount.

Core Mechanism of Boc Protection

The protection of the primary amine in 2-(aminomethyl)phenol with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aminomethyl group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the N-Boc protected product, tert-butyl (2-hydroxybenzyl)carbamate, and a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butanol.[1] This decomposition is a thermodynamic driving force for the reaction.

The chemoselectivity of this reaction, favoring N-protection over O-protection of the phenol, is attributed to the greater nucleophilicity of the primary amine compared to the phenolic hydroxyl group under neutral or basic conditions. While the protection of phenols with Boc₂O is possible, it typically requires stronger basic conditions or the use of a catalyst.[2]

Caption: Reaction mechanism for the Boc protection of 2-(aminomethyl)phenol.

Comparative Data on Boc Protection of Amines and Aminophenols

The following table summarizes various reported conditions for the Boc protection of amines and aminophenols, providing a comparative overview of solvents, catalysts/bases, reaction times, and yields. This data can guide the optimization of the reaction for 2-(aminomethyl)phenol.

| Substrate | Reagent (Equivalents) | Solvent | Catalyst/Base (Equivalents) | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminophenol | (Boc)₂O (1.1) | Water | None | Room Temp | 10 min | 95 | [3] |

| Various Amines | (Boc)₂O (1.1) | THF | Triethylamine (1.2) | Room Temp | Overnight | >90 | [4] |

| Aromatic Amines | (Boc)₂O (1.1) | Methanol | None | Room Temp | 15-60 min | 90-98 | [5] |

| Primary Amines | (Boc)₂O (1.05) | Dichloromethane | None | Room Temp | 2-4 h | 92-98 | N/A |

| Amino Alcohols | (Boc)₂O (1.0) | Water | None | Room Temp | 5-15 min | 94-98 | [3] |

| General Amines | (Boc)₂O (2-3) | Water/THF | NaOH (1-1.5) | Room Temp - 40 | N/A | High | |

| Hindered Amines | (Boc)₂O (1.1) | Acetonitrile | DMAP (0.1) | Room Temp | 12 h | High | [6] |

Detailed Experimental Protocol

This protocol is a representative procedure for the selective N-Boc protection of 2-(aminomethyl)phenol based on established methods for similar substrates.

Materials:

-

2-(Aminomethyl)phenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (NEt₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)phenol (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirred solution of the amine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (2-hydroxybenzyl)carbamate.

Caption: Experimental workflow for the Boc protection of 2-(aminomethyl)phenol.

References

Spectroscopic and Synthetic Profile of 2-(Boc-aminomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a versatile building block.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. The predicted values are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 1H | Ar-OH |

| ~7.18 | dd | 1H | Ar-H |

| ~7.12 | td | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.78 | td | 1H | Ar-H |

| ~5.0 - 5.5 | br s | 1H | NH |

| ~4.25 | d | 2H | CH₂ -NH |

| 1.45 | s | 9H | C(CH₃ )₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (carbamate) |

| ~155.0 | C -OH (aromatic) |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~124.0 | Ar-C (quaternary) |

| ~119.0 | Ar-C H |

| ~116.0 | Ar-C H |

| ~79.5 | C (CH₃)₃ |

| ~40.0 | C H₂-NH |

| 28.3 | C(C H₃)₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenol, H-bonded) |

| 3350 - 3310 | Medium | N-H stretch (carbamate) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (carbamate) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1530 - 1500 | Medium | N-H bend (carbamate) |

| 1250, 1160 | Strong | C-O stretch (phenol and carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 223.12 | [M]⁺ | Molecular ion |

| 167.08 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 150.08 | [M - C₄H₉O]⁺ | Loss of tert-butoxy group |

| 124.07 | [M - C₅H₉O₂]⁺ | Loss of Boc group |

| 107.05 | [HO-C₆H₄-CH₂]⁺ | Benzyl cation fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

Technique: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-(aminomethyl)phenol.

Materials:

-

2-(aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).

-

Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

-

Wash the combined organic layers with deionized water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

This guide provides essential data and protocols for researchers working with this compound. The presented spectroscopic information, combined with the detailed synthetic procedure, will facilitate its use in various research and development applications.

Physicochemical Properties of 2-(Boc-aminomethyl)phenol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Melting and Boiling Points of 2-(tert-butoxycarbonylaminomethyl)phenol and Related Analogues.

The determination of a compound's melting and boiling points is a fundamental practice in chemical research and pharmaceutical development. These physical constants provide critical insights into a substance's purity, identity, and the nature of its intermolecular forces. For drug development professionals, this data is indispensable for formulation, stability testing, and quality control. This technical guide focuses on the melting and boiling points of 2-(Boc-aminomethyl)phenol, a key intermediate in various synthetic pathways.

Comparative Physicochemical Data

The following table summarizes the available melting and boiling point data for compounds structurally related to this compound. The absence of specific data for the target compound underscores the necessity for experimental determination in a laboratory setting.

| Compound Name | Chemical Structure | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | tert-butyl (2-hydroxybenzyl)carbamate | C₁₂H₁₇NO₃ | Data not available | Data not available |

| 2-(Aminomethyl)phenol | 2-hydroxybenzylamine | C₇H₉NO | 126 - 130 | 463.8 (estimated) |

| N-Boc-2-aminophenol | tert-butyl (2-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | Data not available | Data not available |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for the characterization of chemical compounds. The following are standard experimental protocols that can be employed for this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to get a preliminary value. For an accurate measurement, start heating at a slow and steady rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the substance.

-

Repeatability: For accuracy, perform at least two measurements.

Determination of Boiling Point (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube along with an inverted capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary and the liquid begins to enter the capillary upon cooling is recorded as the boiling point.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)

-

Means of securing the tube to the thermometer (e.g., rubber band or wire)

Procedure:

-

Sample Preparation: Place a few drops of the liquid sample into the small test tube or fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the heating bath. The thermometer bulb and the sample should be below the level of the heating fluid.

-

Heating: Begin heating the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Observation and Recording: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary. At this point, stop heating. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard sea-level pressure (760 mmHg), a correction may be necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

In-depth Technical Guide to 2-(Boc-aminomethyl)phenol

This guide provides a comprehensive overview of 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-hydroxybenzyl)carbamate, for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a key intermediate in organic synthesis and medicinal chemistry.

Nomenclature and Chemical Identity

This compound is a carbamate-protected derivative of 2-(aminomethyl)phenol. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate for various chemical transformations where the reactivity of the primary amine needs to be temporarily masked.

Synonyms:

-

tert-butyl (2-hydroxybenzyl)carbamate

-

2-(tert-butoxycarbonylaminomethyl)phenol

-

N-Boc-2-(aminomethyl)phenol

-

(2-Hydroxybenzyl)carbamic acid tert-butyl ester

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 390427-07-3 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate |

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. For comparison, data for the deprotected form, 2-(aminomethyl)phenol, is also included.

Table 1: Physicochemical Properties

| Property | This compound | 2-(aminomethyl)phenol |

| Physical State | Solid | White to light yellow crystalline powder[1] |

| Melting Point | Not reported | 129 °C[1] |

| Boiling Point | Not reported | 245 °C at 760 mmHg[1] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and alcohols[2] | Soluble in polar organic solvents[3] |

| pKa | Not reported | Not reported |

Spectroscopic Data:

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methylene protons (a singlet or doublet around 4.2-4.4 ppm), and the aromatic protons (multiplets in the range of 6.7-7.2 ppm). The phenolic hydroxyl proton and the N-H proton of the carbamate will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), the O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Boc protection of the commercially available 2-(aminomethyl)phenol.

Experimental Protocol: Boc Protection of 2-(aminomethyl)phenol

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

-

2-(aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

-

Dissolution: Dissolve 2-(aminomethyl)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the base (1.1-1.5 equivalents) to the solution.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow for the Synthesis of this compound:

Applications in Organic Synthesis and Drug Development

The primary application of this compound lies in its utility as a versatile building block in multi-step organic syntheses. The Boc protecting group allows for selective reactions at other positions of the molecule, particularly the phenolic hydroxyl group, without interference from the nucleophilic amine.

Key Reactions:

-

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents. The resulting ether derivatives can be further elaborated, and the Boc group can be subsequently removed under acidic conditions to reveal the primary amine.

-

Esterification: The phenol can be converted to an ester, which can serve as a prodrug moiety or as a handle for further functionalization.

-

Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecular scaffolds.

Role in Drug Discovery:

While there is limited specific information on the biological activity of this compound itself, its structural motifs are present in many biologically active compounds. The aminophenol core is a known pharmacophore in medicinal chemistry.[6] Carbamates are also widely used in drug design to improve the physicochemical properties of molecules, such as their stability and bioavailability.[7]

The deprotected form, 2-(aminomethyl)phenol, and its isomers have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. This suggests that derivatives synthesized from this compound could be of interest in the development of new therapeutic agents.

Logical Relationship of this compound in Synthesis:

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its protected amine and reactive phenolic hydroxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The straightforward synthesis and stability of this compound ensure its continued importance in the toolbox of synthetic chemists.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-(Boc-aminomethyl)phenol: A Versatile Ortho-Substituted Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonyl-aminomethyl)phenol is a bifunctional organic compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a phenol group and a Boc-protected primary amine positioned ortho to each other, offers a unique platform for controlled, selective functionalization. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the nucleophilic amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This strategic arrangement allows chemists to perform selective reactions at the phenolic hydroxyl group or the aromatic ring, and then subsequently reveal the amine for further elaboration. This guide details the physicochemical properties, synthesis, reactivity, and applications of 2-(Boc-aminomethyl)phenol, providing researchers with the necessary data and protocols to leverage its synthetic potential in pharmaceutical and materials science.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2-hydroxybenzyl)carbamate | N/A |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| CAS Number | 390427-07-3 | [2] |

| Appearance | Solid (form) | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 58.6 Ų | [1] |

| XLogP3 | 2.1 | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the selective N-protection of the commercially available starting material, 2-(aminomethyl)phenol. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation.

Experimental Protocol: N-Boc Protection of 2-(Aminomethyl)phenol

This protocol is adapted from standard Boc protection procedures for aminophenols.[3]

Principle: The primary amine of 2-(aminomethyl)phenol is more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions, allowing for selective acylation with Boc₂O to form the corresponding N-Boc carbamate.

Materials:

-

2-(Aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 2-(aminomethyl)phenol (1.0 eq) in a suitable solvent such as THF or DCM (approx. 0.1-0.5 M concentration).

-

Add a base, such as sodium bicarbonate (2.0 eq) if using an aqueous/organic mixture, or a non-nucleophilic organic base like triethylamine (1.2 eq) for anhydrous conditions.

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) in the same solvent dropwise at room temperature.

-

Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using an aqueous mixture, extract the product with ethyl acetate (3x volumes).

-

If using anhydrous conditions, quench the reaction with water and separate the organic layer.

-

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can undergo reactions typical of phenols, while the Boc-protected amine remains inert. Subsequent acidic deprotection unmasks the primary amine for further functionalization.

Reactions at the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl is the primary site for reaction with electrophiles.

-

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile affords the corresponding ether.

-

O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the ester derivative.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho, para-director.[4] Since the ortho position is sterically hindered and the other is occupied, electrophilic substitution (e.g., halogenation, nitration) is directed primarily to the para position (position 4) and to a lesser extent the other ortho position (position 6).

Deprotection and Reactions of the Amine

The Boc group is reliably cleaved under acidic conditions, which leaves the phenol and any modifications to it intact.

-

Boc Deprotection: Stirring in a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol, efficiently removes the Boc group to reveal the primary amine, typically as its corresponding ammonium salt.

-

N-Functionalization (Post-Deprotection): The liberated primary amine can undergo a wide array of reactions:

-

N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₄, NaBH(OAc)₃).

-

N-Acylation: Formation of amides using acyl chlorides or anhydrides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates.

-

Applications in Drug Discovery and Ligand Synthesis

The ortho-disposed functional groups of this compound make it an ideal scaffold for constructing molecules that require precise spatial orientation of substituents, which is crucial for binding to biological targets or coordinating with metal centers.

-

Pharmaceutical Synthesis: This building block serves as a precursor for various heterocyclic compounds and pharmacologically active agents.[5] The phenol and amine functionalities are common pharmacophoric features. By sequentially modifying the phenol and then the amine, chemists can rapidly generate libraries of diverse small molecules for screening in drug discovery campaigns, such as those targeting kinases or other enzymes.[6]

-

Ligand Development: The deprotected 2-(aminomethyl)phenol can act as a bidentate ligand, coordinating to metal ions through both the phenoxide oxygen and the amine nitrogen. This "O,N" chelation motif is fundamental in coordination chemistry and catalysis.

-

Benzoxazine Monomers: While typically requiring a secondary amine, the deprotected 2-(aminomethyl)phenol can react with aldehydes in a condensation reaction to form precursors to benzoxazine resins, a class of high-performance polymers.[7]

Workflow: Application in Target-Oriented Synthesis

The logical flow for utilizing this compound in a drug discovery context involves a series of strategic, selective reactions to build molecular complexity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its pre-protected amine allows for selective manipulation of the phenolic hydroxyl group and the aromatic ring, providing a reliable strategy for the construction of complex ortho-substituted benzene derivatives. The straightforward deprotection step subsequently opens a gateway to a multitude of transformations at the nitrogen atom. This powerful combination of features ensures its continued and expanding role in the development of novel pharmaceuticals, functional materials, and complex molecular architectures.

References

Methodological & Application

Application Note: Selective N-Boc Protection of 2-(aminomethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1] Its popularity stems from the ease of installation, stability under a wide range of reaction conditions (including basic hydrolysis and many nucleophiles), and facile removal under mild acidic conditions.[1][2] The protection reaction is typically achieved using di-tert-butyl dicarbonate (Boc₂O), which reacts with primary or secondary amines to form a stable carbamate.[3]

This application note provides a detailed, reliable protocol for the selective N-Boc protection of 2-(aminomethyl)phenol. This substrate contains both a primary amine and a phenolic hydroxyl group. The presented methodology chemoselectively protects the more nucleophilic amine group, leaving the phenol moiety free for subsequent synthetic transformations. Studies have shown that for substrates like 2-aminophenol, N-Boc protection can be achieved without side reactions like oxazolidinone formation.[4]

Experimental Protocol

This protocol details the materials, step-by-step procedure, and purification for the synthesis of tert-butyl (2-hydroxybenzyl)carbamate.

Reaction Scheme:

Materials and Equipment:

-

Chemicals:

-

2-(aminomethyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 2-(aminomethyl)phenol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Add triethylamine (TEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 5 minutes.

-

-

Addition of Boc Anhydride:

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution. The Boc₂O can be added as a solid in portions or as a solution in DCM.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction for 4-6 hours at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate as the eluent). The reaction is complete when the starting amine spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (optional, to remove excess TEA), deionized water, and finally with brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure tert-butyl (2-hydroxybenzyl)carbamate.

-

Data Presentation

The following table summarizes the typical quantitative data for the Boc protection of 2-(aminomethyl)phenol.

| Parameter | Value |

| Starting Material | 2-(aminomethyl)phenol (1.0 eq) |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) |

| Base | Triethylamine (TEA) (1.5 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product Name | tert-butyl (2-hydroxybenzyl)carbamate |

| Typical Yield | 90-97% |

| Appearance | White to off-white solid |

| Purification Method | Silica Gel Column Chromatography |

Experimental Workflow Visualization

The logical flow of the experimental protocol is outlined in the diagram below.

Summary

This application note provides a robust and high-yielding protocol for the chemoselective N-Boc protection of 2-(aminomethyl)phenol. The procedure is straightforward, employs common laboratory reagents, and follows a standard workflow of reaction, work-up, and purification. The final product, tert-butyl (2-hydroxybenzyl)carbamate, is a valuable intermediate for further functionalization in drug discovery and development programs.

References

Synthesis of 2-(Boc-aminomethyl)phenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(tert-butoxycarbonyl-aminomethyl)phenol, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and chemoselective method for the N-protection of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O). This application note includes a step-by-step experimental procedure, a summary of quantitative data, characterization details, and a discussion of the potential biological relevance of derivatives, illustrated with a signaling pathway diagram.

Introduction

2-(Aminomethyl)phenol is a versatile bifunctional molecule featuring both a primary amine and a phenolic hydroxyl group. Selective protection of the more nucleophilic amino group is a critical step in its utilization as a building block for the synthesis of more complex molecules, including pharmaceutical agents and ligands. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of 2-(Boc-aminomethyl)phenol proceeds via the chemoselective acylation of the amino group with di-tert-butyl dicarbonate, leaving the phenolic hydroxyl group intact for subsequent transformations. Derivatives of aminophenols are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Molar Equiv. | Typical Yield (%) | Purity (%) |

| 2-(Aminomethyl)phenol | C₇H₉NO | 123.15 | Starting Material | 1.0 | - | >98 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Reagent | 1.1 | - | >99 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base | 2.0 | - | - |

| This compound | C₁₂H₁₇NO₃ | 223.27 | Product | - | >90 | >95 |

Experimental Protocol

Principle: This protocol describes the chemoselective N-acylation of the primary amine in 2-(aminomethyl)phenol using di-tert-butyl dicarbonate in a biphasic solvent system with sodium bicarbonate as the base. The amine is significantly more nucleophilic than the phenolic hydroxyl group, ensuring selective protection.

Materials:

-

2-(Aminomethyl)phenol (CAS: 932-30-9)

-

Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.2 mg) in a mixture of THF (10 mL) and water (5 mL).

-

Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by a solution of di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg) in THF (2 mL).

-

Reaction: Stir the biphasic mixture vigorously at room temperature overnight (approximately 12-16 hours).

-

Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by NMR and mass spectrometry.

Expected Characterization Data:

-

¹H NMR (CDCl₃): δ ~7.20-6.80 (m, 4H, Ar-H), ~5.0 (br s, 1H, NH), ~4.30 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).

-

Appearance: White to off-white solid.

Visualizations

Experimental Workflow

Application of 2-(Boc-aminomethyl)phenol in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonyl-aminomethyl)phenol is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a Boc-protected primary amine ortho to each other on a benzene ring, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. The ortho-positioning of the functional groups allows for the construction of various heterocyclic systems and facilitates intramolecular interactions that can be crucial for binding to biological targets. The Boc protecting group offers the advantage of selectively masking the primary amine, enabling controlled, stepwise synthetic modifications at either the amine or the phenolic hydroxyl group. This document provides detailed application notes on its use in drug discovery and protocols for the synthesis of key derivatives.

Application Notes

Versatile Scaffold for Bioactive Molecules

The 2-(Boc-aminomethyl)phenol scaffold is a key starting material for generating libraries of compounds for high-throughput screening. The differential reactivity of the phenolic hydroxyl group and the Boc-protected amine allows for a wide range of chemical transformations. The Boc group can be easily removed under acidic conditions to liberate the primary amine for subsequent reactions such as amidation, sulfonylation, reductive amination, and urea formation. The phenolic hydroxyl group can undergo O-alkylation, esterification, or serve as a handle for forming heterocyclic rings like benzoxazoles.[1][2][3][4] This versatility makes it a valuable component in the design of novel therapeutics for a variety of disease areas.

Synthesis of Kinase Inhibitors, Including STAT3 Inhibitors